4-amino-N-(quinolin-8-yl)benzamide is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline moiety attached to a benzamide structure, which enhances its potential as a pharmacological agent. The synthesis and application of this compound are of significant interest in medicinal chemistry due to its potential therapeutic effects.
The compound was first synthesized and characterized in various studies focusing on its biological activity, particularly as an inhibitor of DNA methyltransferases and other targets related to cancer treatment. Notably, it has been explored in research for its role in modifying epigenetic markers and its potential use in developing anticancer drugs .
4-amino-N-(quinolin-8-yl)benzamide is classified as an aromatic amide. It is characterized by the presence of both an amino group and a quinoline ring, which contributes to its chemical reactivity and biological activity. This compound falls under the broader category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures.
The synthesis of 4-amino-N-(quinolin-8-yl)benzamide typically involves several key steps:
In one method, starting materials such as 8-aminoquinoline were reacted with benzoic acid derivatives in dichloromethane under nitrogen atmosphere at low temperatures to minimize side reactions. The reaction conditions were optimized to achieve high yields while minimizing by-products .
4-amino-N-(quinolin-8-yl)benzamide participates in various chemical reactions, primarily due to its reactive amino and carbonyl groups:
For instance, copper-mediated reactions have been utilized to convert this compound into quinazolinones, demonstrating its versatility in synthetic organic chemistry .
The mechanism of action for 4-amino-N-(quinolin-8-yl)benzamide primarily revolves around its ability to inhibit DNA methyltransferases. This inhibition can lead to changes in gene expression profiles, making it a candidate for cancer therapy:
Studies have shown that derivatives of this compound exhibit significant inhibitory activity against various DNA methyltransferases at micromolar concentrations, underscoring its potential therapeutic relevance .
Relevant analytical data such as melting point and spectral data (NMR, IR) confirm the identity and purity of synthesized compounds .
4-amino-N-(quinolin-8-yl)benzamide has several applications in scientific research:
The ongoing research into this compound's derivatives continues to expand its potential applications across medicinal chemistry and pharmacology domains .
4-Amino-N-(quinolin-8-yl)benzamide (CAS RN: 1581598-05-1) is a synthetic small-molecule compound with the molecular formula C₁₆H₁₃N₃O and a molecular weight of 263.29 g/mol [3] [6]. Its structure features a benzamide core substituted with an amino group at the para-position (C4) and linked via a carbonyl group to the 8-amino position of a quinoline ring. This arrangement creates a planar, conjugated system that facilitates interactions with biological targets [3]. Key identifiers include:
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)N)N=CC=C2
BUBAMNUHSKQIEN-UHFFFAOYSA-N
[3] Table 1: Structural and Physicochemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₃N₃O |
Molecular Weight | 263.29 g/mol |
CAS Registry Number | 1581598-05-1 |
SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)N)N=CC=C2 |
InChIKey | BUBAMNUHSKQIEN-UHFFFAOYSA-N |
Predicted CCS ([M+H]⁺) | 158.4 Ų |
The compound emerged as a simplified analog of the first-generation DNA methyltransferase (DNMT) inhibitor SGI-1027, a quinoline derivative discovered in 2009 [2] [5]. Early medicinal chemistry efforts focused on optimizing SGI-1027’s structure to enhance potency and selectivity against DNMTs. Researchers systematically modified its tripartite scaffold (quinoline-amide-aminopyrimidine), leading to truncated variants like 4-amino-N-(quinolin-8-yl)benzamide [2] [7]. This compound retained the critical quinoline and benzamide moieties but eliminated the aminopyrimidine segment, simplifying synthesis while preserving epigenetic activity [5] [7]. By 2019, derivatives like MC3353 (which incorporates a benzyl carbamate group) demonstrated that the 4-aminobenzamide-quinoline core could independently drive DNMT inhibition and anticancer effects [5] [7].
Table 2: Key Developments in the Compound's Research Timeline
Year | Development | Significance |
---|---|---|
2009 | Discovery of SGI-1027 as a pan-DNMT inhibitor [2] | Established the quinoline-amide scaffold as a DNMTi template. |
2014 | SAR studies on SGI-1027 derivatives [2] | Confirmed the quinoline moiety's critical role in DNMT binding. |
2019 | Development of MC3353 [5] | Validated truncated analogs (e.g., benzamide-quinoline) as potent epigenetic modulators. |
2020 | Design of dual-acting inhibitors/degraders (e.g., 4c) [7] | Demonstrated the scaffold's applicability in DNMT degradation. |
4-Amino-N-(quinolin-8-yl)benzamide and its derivatives primarily exert biological effects through inhibition of DNA methyltransferases (DNMTs), particularly DNMT3A. These enzymes catalyze DNA methylation, an epigenetic modification silenced tumor suppressor genes in cancers [2] [5] [7]. Key mechanisms include:
Binding Mode and Molecular Interactions
Docking studies using bacterial homologs (e.g., M.HhaI C5 DNMT) show the quinoline moiety occupies the cytidine binding pocket of DNMTs, mimicking the flipped-out cytidine base during catalysis [2]. The benzamide linker and amino group stabilize this interaction via hydrogen bonding with residues like Arg 165 (Arg 788 in human DNMT3A) [2] [7]. Unlike bulkier analogs (e.g., acridines), the bicyclic quinoline is optimally sized for this pocket, explaining its retained activity [2].
Functional Outcomes in Cellular Models
Structure-Activity Relationship (SAR) Insights
Table 3: Structure-Activity Relationship (SAR) of Key Derivatives
Structural Feature | Effect on DNMT Inhibition | Cellular Outcome |
---|---|---|
Quinoline moiety (bicyclic) | Optimal fit in cytidine pocket; tolerated modifications [2] | Gene re-expression (e.g., EGFP in HCT116) [7] |
4-Amino group on benzamide | Enhances H-bonding with catalytic pocket residues [7] | Improved demethylation of UCHL1 promoter [5] |
Amide bond orientation | Minimal impact on activity if reversed [2] | Retained antiproliferative effects [7] |
Pyrimidine removal | Maintains core activity; reduces toxicity [5] | IC₅₀ 0.5 μM in KG-1 cells [5] |
Therapeutic Implications
As a non-nucleoside inhibitor, 4-amino-N-(quinolin-8-yl)benzamide circumvents limitations of nucleoside analogs (e.g., 5-azacytidine), such as chemical instability and requirement for DNA incorporation [5] [7]. Its role in impairing epithelial-mesenchymal transition (EMT)—via upregulation of E-cadherin and suppression of MMP2—further highlights potential against metastatic cancers [5]. Ongoing research explores hybrid molecules leveraging this scaffold for dual epigenetic/enzymatic targeting [7].
Compound Names in Article:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7